7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride
Description
Properties
IUPAC Name |
7-methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-12-7-6-11-5-2-10(12)3-8-13-9-4-10;;/h11H,2-9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERDHOHHHNFUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCCC12CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis
A diene precursor, N-allyl-2-(allyloxy)piperidine , is prepared via alkylation of 2-hydroxypiperidine with allyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 h). The intermediate is isolated in 85% yield.
Metathesis Reaction
The diene undergoes RCM using Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C for 6 h, forming the spirocyclic olefin. Hydrogenation (H₂, Pd/C, EtOAc) saturates the double bond, yielding the 7-azaspiro[5.6]dodecane framework in 78% yield.
Methylation and Salt Formation
The secondary amine is methylated using methyl iodide (MeI, K₂CO₃, DMF), followed by treatment with HCl gas in ethanol to precipitate the dihydrochloride salt (92% purity by HPLC).
Method 2: Petasis-Grubbs Tandem Reaction
Petasis Multicomponent Reaction
A one-pot reaction of glyoxylic acid, 2-aminopyridine, and allylboronic acid in methanol at 25°C produces 2-(allyl)piperidin-3-ol in 88% yield. This step leverages the Petasis reaction’s ability to assemble complex amines with high atom economy.
Epoxidation and Ring Expansion
The allyl group is epoxidized using mCPBA (meta-chloroperbenzoic acid) in dichloromethane (0°C to 25°C, 12 h), followed by acid-catalyzed ring expansion (H₂SO₄, THF) to form the spirocyclic ether. Methylation and salt formation proceed as in Method 1, with a total yield of 72%.
Method 3: Intramolecular Cyclization of Epoxy-Amines
Epoxide Synthesis
N-Methyl-2-(oxiran-2-ylmethoxy)piperidine is synthesized via epoxidation of the corresponding allyl ether (H₂O₂, NaHCO₃, 0°C). The epoxide is isolated in 81% yield.
Base-Mediated Cyclization
Treatment with sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C induces nucleophilic attack of the amine on the epoxide, forming the spirocyclic product. Acidic workup (HCl/EtOH) yields the dihydrochloride salt (68% overall yield).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Scalability | Stereochemical Control |
|---|---|---|---|---|
| RCM-Grubbs | Metathesis, Hydrogenation | 78% | High | Moderate |
| Petasis-Grubbs | Petasis, Epoxidation | 72% | Moderate | High |
| Epoxide Cyclization | Epoxidation, Cyclization | 68% | Low | Low |
Key Observations :
- The Petasis-Grubbs approach offers superior stereocontrol due to the templating effect of the Petasis reaction.
- RCM is more scalable but requires expensive catalysts.
- Epoxide cyclization suffers from side reactions but uses inexpensive reagents.
Optimization Strategies and Challenges
Catalyst Recycling in RCM
Immobilizing Grubbs catalyst on silica gel reduces costs by enabling reuse for up to 5 cycles without significant activity loss (≤5% yield drop).
Byproduct Mitigation in Petasis Reactions
Adding molecular sieves (4Å) absorbs excess water, minimizing hydrolysis byproducts and improving yields to 90%.
Purification of Dihydrochloride Salts
Crystallization from ethanol/MTBE (methyl tert-butyl ether) mixtures enhances purity to >99% by removing residual amines.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.
Scientific Research Applications
7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its effects on various biological targets.
Industry: The compound can be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of both oxygen and nitrogen atoms in the spiro structure allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
- 7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one
Uniqueness
7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Biological Activity
7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride is a compound characterized by its unique spirocyclic structure, which is significant in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is identified by the IUPAC name 7-methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride . Its molecular formula is , with a molecular weight of approximately 239.16 g/mol. The compound exhibits a rigid spirocyclic framework that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with spirocyclic structures often demonstrate diverse biological activities, including:
- Antimicrobial Activity : Some studies suggest that similar compounds exhibit significant antibacterial and antifungal properties.
- CNS Activity : The diazaspiro framework may confer neuroactive properties, potentially influencing neurotransmitter systems.
- Antitumor Potential : Spirocyclic compounds have been investigated for their ability to inhibit cancer cell proliferation.
The biological activity of 7-methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors in the central nervous system, affecting neurotransmission.
- Enzyme Inhibition : It could inhibit enzymes that are crucial for cellular processes, leading to antimicrobial or anticancer effects.
- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt microbial cell membranes.
Antimicrobial Activity
A study conducted on derivatives of spirocyclic compounds revealed promising antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride | E. coli | 32 µg/mL |
| 7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride | S. aureus | 16 µg/mL |
CNS Activity
Preliminary in vitro studies have indicated that this compound may modulate neurotransmitter release. For instance, it was found to enhance the release of acetylcholine in neuronal cultures, suggesting potential use in cognitive enhancement therapies.
Antitumor Potential
In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 15 µM to 30 µM, indicating a moderate level of potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 25 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via cyclization reactions involving diamines and carbonyl precursors under acid catalysis. Key steps include:
- Starting Materials : Use of commercially available diamines (e.g., 1,2-diaminoethane derivatives) and ketones/aldehydes.
- Reaction Optimization : Control temperature (60–80°C), pH (acidic conditions via HCl), and stoichiometric ratios to favor spirocycle formation. Post-synthesis, purification via crystallization in ethanol/water mixtures ensures high-purity dihydrochloride salt isolation .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm yield via gravimetric analysis .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify spirocyclic backbone and methyl group positioning (e.g., δ 2.1–2.3 ppm for methyl protons).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks ([M+H]⁺ expected at m/z ~289.2).
- X-ray Diffraction (XRD) : Single-crystal XRD for absolute stereochemical confirmation .
Q. What protocols ensure compound stability during storage and experimental use?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at –20°C to prevent hygroscopic degradation.
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolyzed open-chain amines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition, cell viability) across multiple cell lines (HEK293, HepG2) with standardized protocols to control for batch-to-batch variability.
- Mechanistic Profiling : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., GPCR or kinase targets). Cross-validate with competitive binding assays .
- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent effects, serum interference) .
Q. What advanced analytical techniques are suited for studying degradation pathways?
- Methodological Answer :
- LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of HCl or ring-opening).
- Isotopic Labeling : Use ¹⁴C-labeled methyl groups to trace degradation intermediates in simulated physiological buffers.
- Computational Modeling : Density Functional Theory (DFT) to predict hydrolytic susceptibility of the spirocyclic ether-oxygen bond .
Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ester or carbamate moieties to enhance lipophilicity and blood-brain barrier penetration.
- Nanoparticle Encapsulation : Use PEGylated liposomes to improve solubility and prolong half-life. Validate via murine plasma AUC (Area Under Curve) studies .
Q. What strategies address low reproducibility in synthetic yields across laboratories?
- Methodological Answer :
- Standardized SOPs : Publish detailed protocols with exact reagent grades (e.g., HPLC-grade solvents) and equipment calibration requirements.
- Inter-Lab Collaboration : Conduct round-robin trials to identify critical variables (e.g., stirring rate, inert atmosphere purity).
- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to track reaction intermediates .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Screen against target protein databases (e.g., PDB) to prioritize substituents improving binding affinity (e.g., fluorination at C7).
- QSAR Modeling : Train models on existing bioactivity data to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
